![molecular formula C7H6N2O2S B2990330 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 85811-77-4](/img/structure/B2990330.png)
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a complex organic compound. It is a derivative of thiazolopyrimidine, a nitrogen and sulphur containing heterocyclic aromatic molecule . The bicyclic compound is made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulphur .
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions . Three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation lead to the formation of various compounds . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .
Molecular Structure Analysis
The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by stabilization of the product due to conjugation of the two endocyclic double bonds .
Chemical Reactions Analysis
Various synthetic approaches to thiazolopyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .
Scientific Research Applications
I have conducted several searches to find scientific research applications for “7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one”, but unfortunately, the information available does not provide specific applications for this compound. The search results mention general properties and synthesis methods of related thiazolopyrimidine derivatives, which are known to have antitumor, antibacterial, and anti-inflammatory activities , but they do not detail unique applications for the compound you’re interested in.
Future Directions
Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The current work covers a wide range of methods for synthesizing thiazolopyrimidine and its derivatives using a variety of catalysts, solvent medium, and microwave irradiation with a goal of achieving a high yield and rapid separation of the product . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it likely interacts with specific biological molecules due to its structural similarity to purine. Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, serve as promising scaffolds for designing new medicines, including anticancer drugs .
- The active methylene group (C2H2) in the 5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one moiety is a reactive center. It may undergo functionalization by reacting with electrophilic reagents .
- A probable mechanism involves oxidative coupling of the compound with copper acetylide, followed by intramolecular cyclization to produce a fused heterocycle .
Target of Action
Mode of Action
properties
IUPAC Name |
7-(hydroxymethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-4-5-3-6(11)9-1-2-12-7(9)8-5/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVAEOYEFHRBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
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